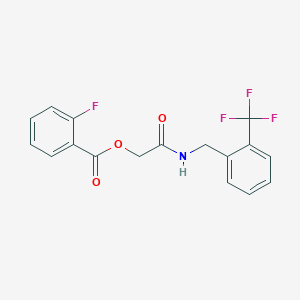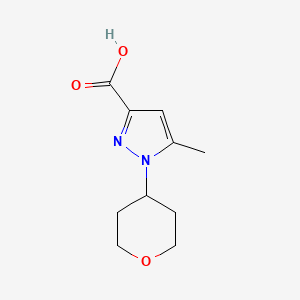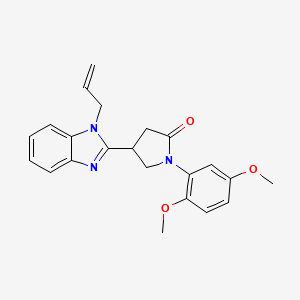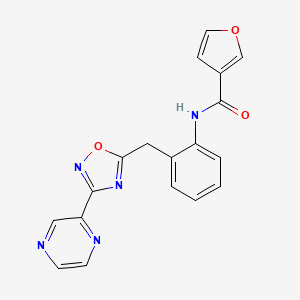![molecular formula C24H24ClN3O2S B2368391 2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1111170-70-7](/img/structure/B2368391.png)
2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H24ClN3O2S and its molecular weight is 453.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research in the field of organic chemistry often focuses on the synthesis of novel heterocyclic compounds due to their promising applications in medicine and materials science. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrates the interest in creating new molecules with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds were identified as cyclooxygenase inhibitors, showcasing their potential in pharmacological applications.
Nonlinear Optical (NLO) Properties
The study of phenyl pyrimidine derivatives for their nonlinear optical (NLO) properties underlines the interest in pyrimidine derivatives for optoelectronic applications. Density functional theory (DFT) findings confirmed the structural parameters and NLO properties of these compounds, suggesting their utility in high-tech applications such as optoelectronics and photonics (Hussain et al., 2020).
Antiviral Activity
The antiviral activities of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against retroviruses highlight the potential of pyrimidine derivatives in the development of new antiviral drugs. These compounds demonstrated significant inhibitory activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, underscoring their importance in antiviral drug development (Hocková et al., 2003).
Acaricidal Activity
The design and synthesis of phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure with significant acaricidal activity against Tetranychus cinnabarinus further demonstrate the versatility of pyrimidine derivatives. These compounds were found to possess larvicidal and ovicidal activities, indicating their potential in agricultural applications to control pest populations (Hao et al., 2020).
Antimicrobial and Anti-inflammatory Agents
Pyrimidine and thienopyrimidine derivatives have also been investigated for their antimicrobial and anti-inflammatory properties. The synthesis of new thieno[2,3-d]pyrimidine heterocyclic compounds and their evaluation as antimicrobial and anti-inflammatory agents underscore the medicinal chemistry applications of these molecules. These compounds showed remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as bioactive compounds in drug discovery (Tolba et al., 2018).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(3-methoxypropyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-27-15-20(18-7-4-3-5-8-18)21-22(27)23(29)28(13-6-14-30-2)24(26-21)31-16-17-9-11-19(25)12-10-17/h3-5,7-12,15H,6,13-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAPAYZLUDUGHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCCOC)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2368313.png)


![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368320.png)
![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)
![1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one](/img/structure/B2368322.png)

![2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2368325.png)

![6-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2368328.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2368331.png)